Cortistatin-17 (human)

Description

BenchChem offers high-quality Cortistatin-17 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cortistatin-17 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

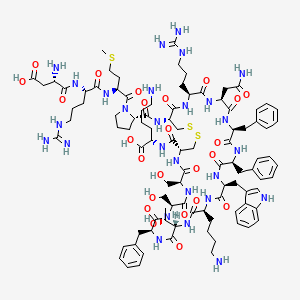

Molecular Formula |

C96H139N27O24S3 |

|---|---|

Molecular Weight |

2151.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-37-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-34-(3-carbamimidamidopropyl)-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C96H139N27O24S3/c1-52(126)77-92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(90(142)112-64(94(146)147)30-15-17-36-98)50-149-150-51-73(121-91(143)74-33-20-39-123(74)93(145)63(34-40-148-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129)89(141)110-62(32-19-38-106-96(103)104)80(132)116-69(46-75(100)127)86(138)114-65(41-53-21-6-3-7-22-53)82(134)113-66(42-54-23-8-4-9-24-54)83(135)115-68(44-56-47-107-59-28-13-12-27-57(56)59)85(137)109-60(81(133)122-77)29-14-16-35-97/h3-13,21-28,47,52,58,60-74,77,107,124-126H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1 |

InChI Key |

GRHDFHUELYLPDB-XOJLFHOJSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

Cortistatin-17: A Technical Guide to Gene and Protein Sequence Analysis for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Core Aspects of Cortistatin-17

This technical guide provides a comprehensive overview of the gene and protein sequence analysis of Cortistatin-17 (CST-17), a neuropeptide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the fundamental characteristics of CST-17, standardized experimental protocols for its study, and a thorough examination of its signaling pathways.

Introduction to Cortistatin-17

Cortistatin-17 is a 17-amino acid neuropeptide derived from the CORT gene, which encodes the precursor protein precortistatin. In humans, this 105-amino acid precursor is cleaved to produce both Cortistatin-17 and Cortistatin-29, with CST-17 being the primary active form[1]. Structurally similar to somatostatin (B550006), CST-17 binds to all known somatostatin receptors (SSTRs) and the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor[1][2]. This dual receptor interaction confers upon CST-17 a unique pharmacological profile, distinguishing it from somatostatin and implicating it in a diverse range of physiological processes, including sleep regulation, immune responses, and neuronal activity[1].

Gene and Protein Sequence Data

The human CORT gene is located on chromosome 1 at the genomic position 1p36.22[1]. The following tables summarize the key quantitative data related to the human CORT gene and Cortistatin-17 protein.

Table 1: Human CORT Gene and Preprocortistatin Protein Characteristics

| Feature | Value | Source |

| Gene Symbol | CORT | GeneCards[3] |

| Genomic Location | chr1:10,450,031-10,451,998 | UCSC Genome Browser[4] |

| RefSeq Accession | NM_001302.5 | NCBI[4] |

| Precursor Protein | Preprocortistatin | UniProt[5] |

| Precursor Length | 105 amino acids | UniProt[5] |

| Precursor Molecular Mass | 11532 Da | GeneCards[3] |

Table 2: Human Cortistatin-17 Peptide Characteristics

| Feature | Value | Source |

| Amino Acid Sequence | Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys | NovoPro[6] |

| One-Letter Code | DRMPCRNFFWKTFSSCK | NovoPro[6] |

| Molecular Formula | C₉₆H₁₃₉N₂₇O₂₄S₃ | NovoPro[6] |

| Molecular Weight | 2151.53 Da | NovoPro[6] |

| Disulfide Bridge | Cys5-Cys16 | NovoPro[6] |

Table 3: Comparative Sequence Analysis of Cortistatin-17

A comparative analysis of Cortistatin-17 sequences across different species reveals conserved regions critical for its function.

| Species | Cortistatin-17 Amino Acid Sequence |

| Human | D R M P C R N F F W K T F S S C K |

| Mouse | D R M P C R N F F W K T F S S C K |

| Rat | D R M P C R N F F W K T F S S C K |

Experimental Protocols

This section provides detailed methodologies for the analysis of Cortistatin-17 gene expression and protein function.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for quantifying the mRNA expression of the CORT gene in a given sample.

Experimental Workflow for CORT Gene Expression Analysis

Materials:

-

TRIzol reagent or equivalent for RNA extraction.

-

Reverse transcriptase kit for cDNA synthesis.

-

SYBR Green or TaqMan-based qPCR master mix.

-

qPCR instrument.

-

Human CORT specific primers:

-

Reference gene primers (e.g., GAPDH, ACTB).

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the CORT gene and a reference gene, and a SYBR Green or TaqMan-based master mix.

-

qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol: denaturation, annealing, and extension. A typical program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min[7].

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the CORT gene to the reference gene and comparing the treated samples to the vehicle control.

Protein Detection by Western Blot

This protocol describes the detection and quantification of Cortistatin-17 protein in cell lysates or tissue homogenates.

Experimental Workflow for Cortistatin-17 Western Blot

Materials:

-

RIPA or similar lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibody: Rabbit Polyclonal Anti-CORT Antibody (e.g., OriGene TA342646, 1:1000 dilution)[7].

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution).

-

ECL Western Blotting Substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary anti-CORT antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of Cortistatin-17 for its receptors.

Experimental Workflow for Receptor Binding Assay

Materials:

-

Cell lines stably expressing human somatostatin receptors (e.g., HEK293-SSTR2) or GHSR (e.g., CHO-K1/GHSR)[8][9].

-

Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 for SSTRs).

-

Unlabeled Cortistatin-17.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture cells to confluency and harvest. Prepare cell membranes by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled Cortistatin-17.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled Cortistatin-17 to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

Cortistatin-17 exerts its biological effects by activating distinct signaling cascades through its interaction with SSTRs and GHSR.

Gαi-Mediated Inhibition of Adenylate Cyclase

Upon binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs), Cortistatin-17 primarily signals through the Gαi subunit. This leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[5].

References

- 1. store.genprice.com [store.genprice.com]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. genecards.org [genecards.org]

- 4. genome.cse.ucsc.edu [genome.cse.ucsc.edu]

- 5. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. Activation of human somatostatin receptor type 2 causes inhibition of cell growth in transfected HEK293 but not in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

An In-depth Technical Guide to the Physiological Functions of Cortistatin-17 in the Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-17 (CST-17) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14) that plays a multifaceted role in the central nervous system. Unlike somatostatin (B550006), cortistatin exhibits distinct physiological functions, including the induction of slow-wave sleep and the modulation of cognitive processes.[1] This technical guide provides a comprehensive overview of the physiological functions of CST-17 in the nervous system, with a focus on its molecular interactions, signaling pathways, and effects on neuronal activity and survival. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Cortistatin-17.

Introduction: Discovery, Structure, and Distribution

Cortistatin was first identified as a neuropeptide predominantly expressed in the cortex and was named for its ability to depress cortical activity.[1] The human form, Cortistatin-17, is a 17-amino acid peptide derived from the cleavage of a prepro-cortistatin precursor.[2] It shares a high degree of sequence similarity with somatostatin-14, differing by only a few amino acids, which allows it to bind to all five known somatostatin receptors (SSTR1-5).[1] However, its unique sequence also confers the ability to interact with other receptors, such as the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor member X2 (MrgX2), leading to a distinct pharmacological profile.[2][3]

Preprocortistatin mRNA is primarily found in GABAergic interneurons of the cerebral cortex and hippocampus, where it often co-localizes with somatostatin and parvalbumin.[4] This specific expression pattern suggests a crucial role for CST-17 in regulating cortical and hippocampal neuronal circuits.

Receptor Interactions and Binding Affinities

Cortistatin-17 exerts its physiological effects through a complex interplay with multiple G-protein coupled receptors. Its high affinity for all five somatostatin receptor subtypes is a key feature of its pharmacology.[1] Additionally, it displays a more moderate affinity for the ghrelin receptor and acts as a high-potency ligand for the MrgX2 receptor.[3][5]

Data Presentation: Quantitative Binding Data for Cortistatin-17

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Cell Type/Tissue | Reference |

| SSTR5 (human) | Cortistatin-17 | 0.14 nM | Recombinant | [2] |

| GHS-R1a (human) | Cortistatin-14 (B8083240) | 460-540 nM | Pituitary membranes | [5] |

| MrgX2 (bovine, truncated) | Cortistatin-14 | pEC50 = 7.1 | Recombinant | [6] |

Note: Data for CST-17 binding to SSTR1-4 and human MrgX2 in neuronal tissues is still being fully elucidated.

Signaling Pathways of Cortistatin-17 in Neurons

The diverse physiological effects of Cortistatin-17 are a direct consequence of the distinct signaling cascades initiated upon binding to its various receptors.

Somatostatin Receptor (SSTR) Signaling

Upon binding to SSTRs, which are predominantly Gi/o-coupled, CST-17 triggers a cascade of intracellular events similar to those initiated by somatostatin.[7]

-

Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunits released from the activated G-protein can directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

Ghrelin Receptor (GHS-R1a) Signaling

While the precise downstream signaling of CST-17 through the ghrelin receptor in neurons is less characterized, GHS-R1a is known to be primarily coupled to Gq/11 proteins.[8]

-

Activation of Phospholipase C: Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC).

MrgX2 Receptor Signaling

The Mas-related G-protein coupled receptor member X2 (MrgX2) is a Gq-coupled receptor for which cortistatin is a high-potency ligand.[3]

-

PLC-IP3-DAG Pathway: Similar to GHS-R1a signaling, CST-17 binding to MrgX2 activates the Gq-PLC-IP3-DAG pathway.[6]

-

Intracellular Calcium Increase: This signaling cascade culminates in a robust increase in intracellular calcium concentrations, which can modulate a wide range of neuronal functions, including neurotransmitter release and gene expression.[3]

Physiological Functions in the Nervous System

Modulation of Neuronal Excitability and Synaptic Transmission

Cortistatin-17 generally exerts an inhibitory effect on neuronal activity. In hippocampal pyramidal cells, cortistatin-14 has been shown to inhibit neuronal firing.[9] This effect is likely mediated through its interaction with SSTRs, leading to the activation of potassium channels and subsequent membrane hyperpolarization.

Regulation of Sleep and Circadian Rhythms

One of the most distinct functions of cortistatin is its role in sleep regulation. Intracerebroventricular administration of cortistatin has been shown to induce slow-wave sleep, an effect not observed with somatostatin.[1] This suggests a unique mechanism of action, potentially involving the modulation of cortical and hippocampal circuits that govern sleep-wake cycles.

Involvement in Learning and Memory

The high expression of cortistatin in the hippocampus points to its involvement in cognitive functions. Studies have shown that cortistatin-14 can impair memory retention at doses ranging from 0.5 to 5.0 micrograms, suggesting that it may act as a negative regulator of memory consolidation processes.[9]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of cortistatin. In models of ischemic stroke, administration of cortistatin has been shown to reduce neurological damage and promote recovery.[10] This neuroprotective effect is thought to be multifactorial, involving the modulation of glial cell activity and the reduction of neuroinflammation.

Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Cortistatin-17 for its target receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or neuronal tissue).

-

Radiolabeled ligand (e.g., [125I]-Somatostatin-14 for SSTRs).

-

Unlabeled Cortistatin-17.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled Cortistatin-17.

-

In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with the cell membranes in the presence of varying concentrations of unlabeled Cortistatin-17.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of CST-17 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the effects of Cortistatin-17 on the electrical properties of individual neurons.

-

Materials:

-

Acute brain slices (e.g., hippocampus or cortex) or primary neuronal cultures.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3.

-

Cortistatin-17 stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

-

Procedure:

-

Prepare acute brain slices or neuronal cultures.

-

Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp mode; postsynaptic currents in voltage-clamp mode).

-

Apply Cortistatin-17 to the bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Record the changes in neuronal activity in the presence of CST-17.

-

Wash out the peptide and record the recovery of neuronal activity.

-

In Vitro Neuroprotection Assay

This protocol assesses the ability of Cortistatin-17 to protect neurons from excitotoxic or oxidative stress-induced cell death.

-

Materials:

-

Primary cortical or hippocampal neuron cultures.

-

Neurobasal medium supplemented with B27.

-

Excitotoxic agent (e.g., glutamate (B1630785) or NMDA) or oxidative stressor (e.g., hydrogen peroxide).

-

Cortistatin-17.

-

Cell viability assay (e.g., MTT or LDH assay).

-

-

Procedure:

-

Plate primary neurons in a 96-well plate and culture for 7-10 days.

-

Pre-treat the neurons with various concentrations of Cortistatin-17 (e.g., 10 nM - 1 µM) for 1-2 hours.

-

Induce neuronal injury by adding the excitotoxic or oxidative agent for a specified duration (e.g., 24 hours).

-

Assess cell viability using a standard assay.

-

Compare the viability of neurons treated with CST-17 to control (untreated) and vehicle-treated cultures.

-

Conclusion and Future Directions

Cortistatin-17 is a neuropeptide with a complex and intriguing profile of physiological functions in the nervous system. Its ability to interact with multiple receptor systems, including both somatostatin and non-somatostatin receptors, positions it as a key modulator of neuronal activity, sleep, cognition, and neuronal survival. The distinct signaling pathways activated by CST-17, particularly through the MrgX2 receptor, offer exciting avenues for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

Future research should focus on several key areas:

-

Deconvolution of Receptor-Specific Effects: Elucidating the precise contribution of each receptor subtype to the diverse physiological actions of CST-17 in different brain regions.

-

Downstream Signaling Details: A more detailed characterization of the downstream signaling cascades, including the identification of specific protein kinases and transcription factors regulated by CST-17.

-

Therapeutic Potential: Further investigation into the therapeutic efficacy of CST-17 and its analogues in preclinical models of neurological disorders, including epilepsy, neurodegenerative diseases, and sleep disorders.

This in-depth technical guide provides a foundation for these future endeavors, summarizing the current state of knowledge and offering detailed methodologies to facilitate further research into the fascinating neurobiology of Cortistatin-17.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ki Summary [bindingdb.org]

- 3. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 5. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cortical neuropeptide, cortistatin-14, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortistatin-17 (human) peptide [novoprolabs.com]

The Role of Cortistatin-17 in the Regulation of Slow-Wave Sleep: A Technical Guide

Abstract: Cortistatin-17 (CST-17), a neuropeptide primarily expressed in cortical and hippocampal interneurons, has emerged as a significant regulator of sleep homeostasis, particularly in the promotion of slow-wave sleep (SWS). This technical guide provides an in-depth review of the mechanisms of action of CST-17 and its closely related homolog, Cortistatin-14 (B8083240) (CST-14), in modulating SWS. We consolidate key quantitative data from foundational studies, detail the experimental protocols utilized to elucidate these effects, and present visual representations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, sleep research, and pharmacology.

Introduction

Slow-wave sleep (SWS), characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG), is critical for memory consolidation, synaptic homeostasis, and overall brain restoration.[1] The homeostatic regulation of SWS is a complex process influenced by numerous endogenous factors. Cortistatin, a neuropeptide with significant structural homology to somatostatin (B550006), has been identified as a key player in this process.[2][3] Unlike somatostatin, which primarily influences REM sleep, cortistatin selectively promotes SWS and enhances slow-wave activity (SWA), the power of the EEG in the delta frequency band.[2][4] This guide will explore the molecular and cellular mechanisms by which CST-17 exerts its effects on SWS, providing a comprehensive resource for the scientific community.

Quantitative Effects of Cortistatin on Slow-Wave Sleep

Intracerebroventricular (ICV) administration of Cortistatin-14 (the rat homolog of human Cortistatin-17) has been shown to have profound effects on sleep architecture in rats. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Intracerebroventricular CST-14 Administration on Sleep Parameters in Rats

| Parameter | Vehicle (Saline) | CST-14 (100 ng) | CST-14 (1 µg) | Time Post-Injection | Reference |

| Slow-Wave Sleep (SWS) | Baseline | Significantly Increased | Significantly Increased | Light & Dark Periods | [2][3] |

| Slow-Wave Activity (SWA) within SWS | Baseline | Increased | Increased | First 2 hours | [2][3] |

| EEG Power (Delta Band) | Baseline | Significant Increase | Significant Increase | First 6 hours | [3] |

Table 2: Changes in Preprocortistatin mRNA Expression in Rat Cortex

| Condition | Preprocortistatin mRNA Level | c-fos Co-localization | pERK1/2 Co-localization | Reference |

| Control | Baseline | Low | 13 ± 1.4% | [3] |

| 24-h Sleep Deprivation | 4-fold increase | Dramatically higher | 2.6 ± 0.5% | [2][3] |

| 8-h Sleep Recovery (post-deprivation) | Returned to control levels | - | - | [2][3] |

Table 3: Electrophysiological Effects of Cortistatin on Hippocampal CA1 Pyramidal Neurons

| Parameter | Control | CST (1 µM) | Note | Reference |

| h-current (Ih) | Baseline | Increased to 126 ± 3% of control | Effect is concentration-dependent | [4] |

| Ih in presence of Ba2+ | Baseline | Increased to 135% of control | Ba2+ blocks K+ currents | [4] |

Signaling Pathways and Mechanisms of Action

Cortistatin-17 exerts its influence on SWS through a multi-faceted mechanism involving both unique and shared pathways with the somatostatin system.

Interaction with Somatostatin Receptors

Cortistatin binds with high affinity to all five known somatostatin receptor subtypes (SSTR1-5).[5] This interaction is believed to mediate some of its inhibitory effects on neuronal activity, contributing to the overall depression of cortical arousal that facilitates sleep onset and maintenance.

Unique Modulation of the Hyperpolarization-Activated Cation Current (Ih)

A key differentiator between cortistatin and somatostatin is cortistatin's ability to selectively augment the hyperpolarization-activated cation current (Ih) in hippocampal and likely cortical neurons.[4][6] Ih plays a crucial role in regulating neuronal excitability, synaptic integration, and oscillatory activity. By increasing Ih, cortistatin can influence the synchronization of neuronal networks, a fundamental aspect of slow-wave generation.[4] This effect is not mediated by somatostatin, highlighting a unique signaling pathway for cortistatin in sleep regulation.[4][6]

Homeostatic Regulation and Neuronal Activity Markers

The expression of preprocortistatin mRNA is dynamically regulated by the sleep-wake cycle and sleep pressure.[2][3] Following prolonged wakefulness (sleep deprivation), there is a significant upregulation of preprocortistatin mRNA in a subset of cortical interneurons that also express c-fos, a marker of neuronal activation.[2][3][7] Conversely, the number of cortistatin-positive cells co-expressing phosphorylated ERK1/2 (pERK1/2), another activity marker, decreases under sleep deprivation.[3] This suggests a complex interplay where prolonged neuronal activity during wakefulness triggers an increase in cortistatin synthesis, which then acts to promote the restorative processes of SWS.

Interaction with the Ghrelin System

Cortistatin has also been shown to bind to the ghrelin receptor (GHSR-1a), a receptor not recognized by somatostatin.[8] Ghrelin itself has been demonstrated to promote SWS in humans.[9] This interaction suggests a potential convergence of pathways regulating metabolic state and sleep homeostasis, where cortistatin may act as a link between these two systems.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of cortistatin's role in SWS.

Intracerebroventricular (ICV) Cannulation and Administration in Rats

Objective: To deliver Cortistatin-14 directly into the cerebral ventricles to assess its central effects on sleep.

Materials:

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Guide cannula and dummy cannula.

-

Dental cement.

-

Microinjection pump and syringe.

-

Cortistatin-14 peptide, sterile saline.

Procedure:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates relative to bregma, drill a small hole for cannula implantation into a lateral ventricle.

-

Lower the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

-

For administration, gently restrain the animal, remove the dummy cannula, and insert an injector cannula connected to a microinjection pump.

-

Infuse the desired volume of CST-14 solution or vehicle (saline) over a specified period (e.g., 2 minutes).[11]

-

Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.[11]

-

Immediately place the animal in a recording chamber for EEG/EMG monitoring.

In Situ Hybridization for Preprocortistatin mRNA

Objective: To visualize and quantify the expression of preprocortistatin mRNA in brain tissue sections.

Materials:

-

Rat brain tissue, fixed and cryoprotected.

-

Cryostat.

-

SuperFrost Plus slides.

-

Digoxigenin (DIG)-labeled riboprobe for preprocortistatin mRNA.

-

Hybridization buffer.

-

Wash buffers (SSC).

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

NBT/BCIP substrate for color development.

-

Microscope with dark-field illumination.

Procedure:

-

Perfuse the animal with 4% paraformaldehyde and post-fix the brain. Cryoprotect in a sucrose (B13894) solution.[12]

-

Cut frozen coronal sections (e.g., 20 µm) on a cryostat and mount on coated slides.

-

Prepare a DIG-labeled antisense riboprobe for rat preprocortistatin mRNA.

-

Dilute the probe in hybridization buffer and apply to the tissue sections. Cover with a coverslip.

-

Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[12]

-

Perform a series of post-hybridization washes with increasing stringency using SSC buffers to remove non-specifically bound probe.[12]

-

Block non-specific antibody binding and then incubate with an AP-conjugated anti-DIG antibody.

-

Wash to remove unbound antibody and then incubate with NBT/BCIP substrate until the desired color intensity is reached.

-

Stop the reaction, dehydrate the sections, and coverslip.

-

Visualize the labeled cells under a microscope. For quantification, image analysis software can be used to measure signal intensity.

Electrophysiological Recording of Ih in Hippocampal Slices

Objective: To measure the effect of cortistatin on the hyperpolarization-activated cation current (Ih) in individual neurons.

Materials:

-

Acute hippocampal slices from rats.

-

Recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes for whole-cell recording.

-

Cortistatin peptide.

-

Pharmacological agents (e.g., ZD7288 to block Ih).

Procedure:

-

Prepare acute hippocampal slices from a rat brain and maintain them in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber on the microscope stage.

-

Using visual guidance (e.g., DIC optics), establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -60 mV) to de-inactivate Ih channels.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -70 mV to -120 mV in 10 mV increments) to elicit Ih.[13]

-

Record the resulting currents to establish a baseline I-V curve for Ih.

-

Perfuse the slice with aCSF containing a known concentration of cortistatin.

-

Repeat the voltage-step protocol to measure the effect of cortistatin on Ih.

-

To isolate Ih, the specific blocker ZD7288 can be applied, and the remaining current can be subtracted from the total current.[6]

Conclusion and Future Directions

The evidence strongly supports a significant role for Cortistatin-17 in the homeostatic regulation of slow-wave sleep. Its ability to selectively enhance SWS and SWA, coupled with the dynamic regulation of its precursor's mRNA by sleep pressure, positions it as a key endogenous sleep-promoting factor. The unique modulation of the h-current by cortistatin provides a specific cellular mechanism for its effects that is distinct from somatostatin, offering a novel target for the development of therapeutics for sleep disorders characterized by deficient SWS.

Future research should focus on delineating the precise receptor and downstream intracellular signaling cascades responsible for the cortistatin-mediated modulation of Ih. Furthermore, exploring the interaction between the cortistatin and ghrelin systems in the context of sleep and metabolic regulation could unveil new insights into the intricate relationship between sleep and energy balance. The development of specific agonists for the cortistatin system that do not interact with somatostatin receptors could represent a promising avenue for novel hypnotic drugs that more naturally promote deep, restorative sleep.

References

- 1. Two features of sleep slow waves: homeostatic and reactive aspects – from long term to instant sleep homeostasis – Sleep and Chronobiology Research Group [semmelweis.hu]

- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Sleep-Modulating Peptide Cortistatin Augments the h-Current in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocrine activities of cortistatin-14 and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the functional significance of c-fos induction during the sleep-waking cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Hyperpolarization-Activated Current (Ih) Is Reduced in Hippocampal Neurons from Gabra5−/− Mice | PLOS One [journals.plos.org]

"Cortistatin-17 as an endogenous anti-inflammatory factor"

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin-17 (CST-17), a neuropeptide with structural homology to somatostatin (B550006), has emerged as a potent endogenous anti-inflammatory factor. Produced by and acting on various immune cells, CST-17 exhibits a multimodal mechanism of action, making it a compelling subject for both basic research and therapeutic development. This technical guide provides an in-depth overview of the core anti-inflammatory functions of CST-17, including its signaling pathways, quantitative effects on inflammatory mediators, and detailed experimental protocols for studying its activity.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, and the identification of endogenous molecules that can quell inflammatory responses is of paramount importance for developing novel therapeutics. Cortistatin-17, a 17-amino acid cyclic peptide, has demonstrated significant promise in this regard. Initially identified in the cerebral cortex, its expression and function within the immune system have unveiled a critical role in regulating inflammatory cascades. CST-17's pleiotropic effects are mediated through a complex interplay of receptor interactions and downstream signaling events, positioning it as a key modulator of immune homeostasis.

Mechanism of Action: A Multi-Receptor Approach

CST-17 exerts its anti-inflammatory effects by engaging with multiple G protein-coupled receptors, primarily the somatostatin receptors (SSTRs) and the ghrelin receptor (GHSR-1a). This dual-receptor engagement distinguishes CST-17 from somatostatin, which does not bind to the ghrelin receptor, and contributes to its superior anti-inflammatory potency.[1]

Signaling Pathways

The binding of CST-17 to its receptors on immune cells, particularly macrophages, triggers a cascade of intracellular events that culminate in the suppression of pro-inflammatory signaling and the promotion of anti-inflammatory responses.

-

Inhibition of the NF-κB Pathway: A central mechanism of CST-17's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammatory gene expression. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), CST-17, through its receptor binding, interferes with the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of a wide array of pro-inflammatory genes.[3]

-

Modulation of Macrophage Polarization: CST-17 influences the polarization of macrophages, key orchestrators of the inflammatory response. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This is achieved by suppressing the production of M1-associated cytokines and enhancing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).

-

Ghrelin and Somatostatin Receptor Signaling: The anti-inflammatory effects of CST-17 are mediated through both somatostatin and ghrelin receptors.[4] Activation of these receptors on immune cells leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream kinases, ultimately contributing to the suppression of inflammatory mediator release.[5][6] The ghrelin receptor signaling, in particular, has been shown to inhibit the expression of pro-inflammatory cytokines.[7][8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of CST-17 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potent inhibitory effects on various inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Cortistatin-17

| Mediator | Cell Type | Stimulant | CST-17 Concentration | % Inhibition / IC50 | Reference |

| TNF-α | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~60% | [9] |

| IL-6 | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~55% | [9] |

| Nitric Oxide (NO) | Murine Peritoneal Macrophages | LPS (1 µg/mL) | 10⁻⁸ M | ~70% | [9] |

Table 2: In Vivo Effects of Cortistatin-17 in a Murine Model of Lethal Endotoxemia

| Parameter | Treatment Protocol | Measurement Time Point | Result | Reference |

| Survival Rate | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 72 hours | Increased survival from ~20% to ~80% | [9] |

| Serum TNF-α | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 2 hours post LPS | Significant reduction compared to control | [10] |

| Serum IL-6 | 2 nmol/mouse CST-17 (i.p.) 30 min post LPS | 4 hours post LPS | Significant reduction compared to control | [10] |

Table 3: In Vivo Effects of Cortistatin-17 in a Murine Model of Collagen-Induced Arthritis

| Parameter | Treatment Protocol | Measurement Time Point | Result | Reference |

| Arthritis Score | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in clinical score | [11] |

| Joint TNF-α | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in joint homogenates | [11] |

| Joint IL-6 | 2 nmol/mouse/day CST-17 (i.p.) for 10 days | Day 35 post-immunization | Significant reduction in joint homogenates | [11] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of CST-17.

In Vitro Macrophage Stimulation and Cytokine Measurement

Protocol:

-

Macrophage Isolation: Peritoneal macrophages are harvested from mice (e.g., BALB/c) by peritoneal lavage with sterile PBS.

-

Cell Culture: Cells are washed, counted, and seeded in 96-well plates at a density of 2 x 10⁵ cells/well in complete RPMI 1640 medium supplemented with 10% FBS and antibiotics. Cells are allowed to adhere for 2 hours.

-

Treatment: Non-adherent cells are removed, and fresh medium is added. Cells are pre-treated with varying concentrations of CST-17 (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 30 minutes.

-

Stimulation: Macrophages are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli.

-

Sample Collection: Supernatants are collected at various time points (e.g., 4, 8, 12, 24 hours) for cytokine and nitric oxide analysis.

-

Cytokine Measurement: TNF-α and IL-6 levels in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Nitric oxide production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent.

Murine Model of Lethal Endotoxemia

Protocol:

-

Animal Model: Male BALB/c mice (8-10 weeks old) are used.

-

Induction of Endotoxemia: Mice are injected intraperitoneally (i.p.) with a lethal dose of LPS (e.g., 15 mg/kg).[12]

-

Treatment: Thirty minutes after LPS injection, mice are treated with an i.p. injection of CST-17 (e.g., 2 nmol/mouse) or vehicle (sterile PBS) for the control group.[9][13]

-

Monitoring: Survival is monitored every 12 hours for a total of 72 hours.

-

Sample Collection and Analysis: For mechanistic studies, separate cohorts of mice are euthanized at various time points (e.g., 2, 4, 8 hours) after LPS injection. Blood is collected via cardiac puncture for serum cytokine analysis using ELISA.

Murine Model of Collagen-Induced Arthritis (CIA)

Protocol:

-

Animal Model: DBA/1 mice (8-10 weeks old) are typically used for this model.[14][15][16][17][18]

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

Treatment: Upon the onset of clinical signs of arthritis (typically around day 25), mice are treated daily with i.p. injections of CST-17 (e.g., 2 nmol/mouse) or vehicle.

-

Clinical Assessment: The severity of arthritis is monitored daily using a clinical scoring system (e.g., 0-4 scale for each paw).

-

Histopathological and Biochemical Analysis: At the end of the experiment (e.g., day 35), mice are euthanized. Paws are collected for histological examination of joint inflammation and destruction. Joint homogenates are prepared for the measurement of local cytokine levels by ELISA.

Conclusion and Future Directions

Cortistatin-17 stands out as a promising endogenous anti-inflammatory agent with a multifaceted mechanism of action. Its ability to engage multiple receptor systems and potently suppress key inflammatory pathways underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of CST-17 and translate these findings into novel therapeutic strategies.

Future research should focus on elucidating the precise molecular interactions within the CST-17 signaling network, identifying potential biomarkers of CST-17 activity, and developing stable, long-acting CST-17 analogs with enhanced therapeutic profiles. The continued investigation of this intriguing neuropeptide holds the key to unlocking new avenues for the treatment of inflammatory diseases.

References

- 1. Inhibitory effect of somatostatin on inflammation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin and somatostatin receptors in the immune system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Exogenous ghrelin modulates release of pro-inflammatory and anti-inflammatory cytokines in LPS-stimulated macrophages through distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of ghrelin on inflammation and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Bifunctional Peptide Inhibitors Suppress Interleukin-6 Proliferation and Ameliorates Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prevention and Treatment of Lethal Murine Endotoxemia by the Novel Immunomodulatory Agent MFP-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. chondrex.com [chondrex.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cortistatin-17: A Deep Dive into its Immunomodulatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cortistatin-17 (CST-17) is a neuropeptide with significant immunoregulatory properties, positioning it as a molecule of high interest for therapeutic development in inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of CST-17 on various immune cells, including detailed experimental protocols and a quantitative analysis of its effects. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep understanding of CST-17's immunomodulatory functions.

Core Mechanism of Action

CST-17 exerts its influence on the immune system through a multi-faceted approach, primarily characterized by potent anti-inflammatory effects. It modulates both innate and adaptive immunity by binding to several receptors on immune cells, including somatostatin (B550006) receptors (SSTRs) and the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] This interaction triggers downstream signaling cascades that ultimately alter gene expression and cellular function, leading to a reduction in pro-inflammatory responses and a promotion of anti-inflammatory and regulatory pathways.[2]

Impact on Immune Cell Subsets

T Lymphocytes

CST-17 significantly influences the differentiation and function of T helper (Th) cell subsets. A key mechanism is the direct inhibition of Th1 and Th17 cell differentiation, which are critical drivers of autoimmune and inflammatory responses.[3] Conversely, CST-17 appears to favor the development of Th2 and regulatory T cells (Tregs), contributing to a more tolerogenic immune environment.[3]

A pivotal discovery in understanding CST-17's effect on Th17 cells is its ability to inhibit glycolysis. This metabolic reprogramming is mediated through the GHSR1.[4] Binding of CST-17 to GHSR1 on Th17 cells leads to the downregulation of the transcription factor c-Myc and the key glycolytic enzyme Hexokinase 2 (HK2).[4] This restriction of glycolysis is a critical metabolic checkpoint that curtails Th17 cell differentiation and their pro-inflammatory functions.[4]

Macrophages

Macrophages are central players in the inflammatory response, and CST-17 effectively modulates their activation state. In the presence of pro-inflammatory stimuli like lipopolysaccharide (LPS), CST-17 dose-dependently inhibits the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12).[2] Simultaneously, CST-17 has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by these cells.[2] This functional switch from a pro-inflammatory to an anti-inflammatory phenotype is a cornerstone of CST-17's therapeutic potential.

Dendritic Cells (DCs)

While the direct effects of CST-17 on dendritic cell differentiation and maturation are still being fully elucidated, their function as antigen-presenting cells is indirectly influenced by the altered cytokine milieu orchestrated by CST-17. By suppressing pro-inflammatory cytokines that drive DC maturation and their capacity to induce Th1 and Th17 responses, CST-17 likely contributes to a less immunogenic presentation of antigens.

Neutrophils

CST-17 has been observed to impact neutrophil function, including their migration to sites of inflammation. While detailed quantitative data on the direct inhibition of neutrophil chemotaxis by CST-17 are emerging, its ability to reduce the production of neutrophil-attracting chemokines by other immune cells suggests an indirect mechanism for limiting neutrophil infiltration and subsequent tissue damage.

Quantitative Data on Cortistatin-17's Immunomodulatory Effects

The following tables summarize the available quantitative data on the effects of Cortistatin-17 on various immune cell parameters.

| Parameter | Immune Cell Type | Effect of Cortistatin-17 | Concentration/Dose | Observed Effect | Reference |

| Receptor Binding Affinity (IC50) | Human Thymic Tissue | Displacement of [125I-Tyr3]octreotide from sst2 receptors | 4.0 x 10⁻⁹ M | Competitive binding to somatostatin receptor subtype 2 | |

| Pro-inflammatory Cytokine Production | LPS-activated Macrophages | Inhibition of TNF-α | 10⁻⁸ M | Significant reduction in TNF-α secretion | [2] |

| LPS-activated Macrophages | Inhibition of IL-6 | 10⁻⁸ M | Significant reduction in IL-6 secretion | [2] | |

| LPS-activated Macrophages | Inhibition of IL-1β | 10⁻⁸ M | Significant reduction in IL-1β secretion | [2] | |

| LPS-activated Macrophages | Inhibition of IL-12 | 10⁻⁸ M | Significant reduction in IL-12 secretion | [2] | |

| Anti-inflammatory Cytokine Production | LPS-activated Macrophages | Stimulation of IL-10 | 10⁻⁸ M | Increased secretion of IL-10 | [2] |

| T Cell Differentiation | Murine Naive CD4+ T cells | Inhibition of Th17 Differentiation | Not Specified | Attenuates Th17 cell response | [4] |

| Cellular Metabolism | Differentiating Th17 cells | Inhibition of Glycolysis | Not Specified | Substantial attenuation of glycolysis | [4] |

| Gene Expression | Differentiating Th17 cells | Downregulation of Myc and HK2 mRNA | Not Specified | Reduced mRNA expression of key glycolysis regulators | [4] |

Signaling Pathways

The immunomodulatory effects of Cortistatin-17 are initiated by its binding to specific cell surface receptors, which in turn activates intracellular signaling cascades.

GHSR1a Signaling in Th17 Cells

In Th17 cells, Cortistatin-17 primarily signals through the GHSR1a receptor to inhibit glycolysis and, consequently, Th17 differentiation.

References

MrgX2: A Specific Receptor for Cortistatin-17 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the Mas-related G protein-coupled receptor X2 (MrgX2) as a specific, high-potency receptor for the neuropeptide Cortistatin-17 (CST-17). Cortistatin-17, a cyclic peptide, has been identified as a key endogenous ligand for MrgX2, a receptor primarily expressed in dorsal root ganglion and mast cells.[1] The interaction between CST-17 and MrgX2 is implicated in a variety of physiological processes, including nociception, inflammation, and immune responses.[2] This document details the quantitative aspects of this interaction, the experimental protocols used to study it, and the intracellular signaling pathways that are activated.

Quantitative Data: Ligand-Receptor Interaction

The binding and activation of MrgX2 by Cortistatin peptides have been quantified in several studies. The following table summarizes the available data on the potency of Cortistatin-17 and its shorter, more potent analog, Cortistatin-14.

| Ligand | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Cortistatin-17 | MRGPRX2 transfected HEK cells | Calcium Response | EC50 | 0.099 | [3] |

| Cortistatin-14 | MRGPRX2 transfected HEK cells | Calcium Response | EC50 | 0.025 | [3] |

| Cortistatin-14 | CHO-K1/MRGPRX2 cells | Calcium Mobilization | EC50 | 0.64 | [4] |

| Cortistatin-14 | U2OS-hMrgX2 cells | Calcium Response | pEC50 | 6.1 - 6.5 | [5] |

Note: pEC50 is the negative logarithm of the EC50 value.

Signaling Pathways

The activation of MrgX2 by Cortistatin-17 initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein.[6][1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] This increase in cytosolic calcium is a hallmark of MrgX2 activation.[6][1]

Downstream of this initial calcium signal, other pathways, including the activation of Protein Kinase C (PKC) by DAG, and the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, JNK) and the PI3K/AKT pathway can also be engaged, leading to cellular responses such as degranulation in mast cells and modulation of neuronal excitability.[7][8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between Cortistatin-17 and MrgX2.

Calcium Mobilization Assay

This is the primary functional assay to determine the activation of MrgX2 by its agonists. The protocol involves measuring changes in intracellular calcium concentration in cells stably expressing the MrgX2 receptor.

1. Cell Culture and Preparation:

-

Cell Lines: HEK293 or CHO-K1 cells stably transfected with the human MrgX2 receptor gene are commonly used.[3][4]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Ham's F-12K for CHO-K1) supplemented with 10% FBS and a selection antibiotic (e.g., Zeocin) at 37°C in a 5% CO2 incubator.[4]

-

Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

-

The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye loading solution. Common dyes include Fura-2 AM, Fluo-4 AM, or the Calcium-4 assay kit.[3][4][10] The loading is typically performed for 30-60 minutes at 37°C in the dark.

3. Agonist Stimulation and Measurement:

-

After dye loading, the cells are washed again to remove excess dye.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

Cortistatin-17 or other test compounds are prepared in the assay buffer at various concentrations and added to the wells.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time.

4. Data Analysis:

-

The fluorescence signal is typically normalized to the baseline.

-

The peak fluorescence response is plotted against the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The identification of MrgX2 as a specific receptor for Cortistatin-17 has opened new avenues for understanding the roles of this neuropeptide in health and disease. The robust and reproducible nature of the calcium mobilization assay provides a solid platform for screening and characterizing novel agonists and antagonists of MrgX2. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to further explore the pharmacology and therapeutic potential of targeting the Cortistatin-17/MrgX2 signaling axis.

References

- 1. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. genscript.com [genscript.com]

- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MrgX2 Is a High Potency Cortistatin Receptor Expressed in Dorsal Root Ganglion* | Semantic Scholar [semanticscholar.org]

- 7. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

Cortistatin-17: A Novel Regulator in the Pathogenesis of Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Autoimmune diseases, a diverse group of chronic illnesses characterized by an immune response against the body's own tissues, represent a significant challenge in modern medicine. The quest for novel therapeutic strategies has led to the exploration of endogenous immunomodulatory molecules. Cortistatin-17 (CST-17), a neuropeptide with structural similarities to somatostatin (B550006), has emerged as a promising candidate due to its potent anti-inflammatory and immunoregulatory properties.[1][2] This technical guide provides a comprehensive overview of the role of CST-17 in the pathogenesis of autoimmune diseases, with a focus on its mechanisms of action, relevant signaling pathways, and preclinical evidence in various disease models.

Mechanism of Action of Cortistatin-17 in the Immune System

CST-17 exerts its immunomodulatory effects by interacting with a range of receptors expressed on various immune cells. Unlike somatostatin, which is not typically produced by immune cells, CST-17 is generated by lymphocytes, monocytes, macrophages, and dendritic cells, suggesting a more direct role in immune regulation.[3] Its primary modes of action include the suppression of pro-inflammatory responses and the promotion of regulatory immune mechanisms.

Receptors and Cellular Targets

CST-17's pleiotropic effects are mediated through its binding to several G-protein coupled receptors:

-

Somatostatin Receptors (SSTRs): CST-17 binds to all five somatostatin receptor subtypes (SSTR1-5) with high affinity, sharing this functionality with somatostatin.[2][3] These receptors are expressed on various immune cells, including lymphocytes and macrophages.[4][5]

-

Ghrelin Receptor (GHSR1a): Also known as the growth hormone secretagogue receptor, GHSR1a is a key target for CST-17, particularly on T cells. This interaction is crucial for mediating CST-17's effects on T helper cell differentiation.[6][7]

-

Mas-related G-protein coupled receptor X2 (MrgX2): Expressed on mast cells, this receptor's activation by CST-17 can trigger degranulation and the release of inflammatory mediators.[8][9][10]

The differential expression of these receptors on various immune cell populations dictates the specific effects of CST-17 on their function.

Immunomodulatory Effects

CST-17 orchestrates a multi-faceted anti-inflammatory and immunoregulatory response:

-

Inhibition of Pro-inflammatory Cytokines: CST-17 has been shown to downregulate the production of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, IL-12, and IL-17.[1][11] This effect has been observed in macrophages and other immune cells.[12]

-

Suppression of T Helper 1 (Th1) and Th17 Cell Responses: Th1 and Th17 cells are critical drivers of autoimmune pathology. CST-17 can inhibit the differentiation and effector functions of these pathogenic T cell subsets.[1][6]

-

Promotion of Regulatory T cells (Tregs): CST-17 promotes the expansion and suppressive function of Tregs, which are essential for maintaining immune tolerance and controlling autoimmune responses.[6]

-

Deactivation of Macrophages: CST-17 can deactivate macrophages, reducing their production of inflammatory mediators and their capacity to present antigens to T cells.[12]

Cortistatin-17 in Preclinical Models of Autoimmune Diseases

The therapeutic potential of CST-17 has been investigated in several preclinical animal models of autoimmune diseases, demonstrating significant efficacy in ameliorating disease severity.

Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) mouse model of RA, treatment with CST-17 after disease onset significantly reduced the clinical severity of arthritis, including joint swelling, cartilage destruction, and bone erosion.[1] This therapeutic effect was associated with a marked reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the joints and serum.[1]

Inflammatory Bowel Disease (IBD)

In murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), CST-17 treatment ameliorated disease severity, reduced weight loss, and decreased intestinal inflammation.[13] The protective effect was linked to a reduction in Th1 and Th17 cell populations and an increase in Treg cells in the mesenteric lymph nodes.[14]

Multiple Sclerosis (MS)

In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, CST-17 administration, both before and after disease onset, reduced clinical scores and central nervous system inflammation.[15] The therapeutic benefit was attributed to the inhibition of encephalitogenic Th1 and Th17 cells and the promotion of neuroprotective mechanisms.[6]

Quantitative Data on the Effects of Cortistatin-17

The following tables summarize the quantitative data from preclinical studies investigating the effects of CST-17 in various autoimmune disease models.

| Disease Model | Animal Strain | Treatment Protocol | Outcome Measure | Control Group | CST-17 Treated Group | Percentage Change | Citation |

| Rheumatoid Arthritis (CIA) | DBA/1J Mice | 2 nmol/mouse/day, i.p. for 5 days post-onset | Clinical Score (0-16) | 10.5 ± 1.5 | 2.5 ± 0.5 | -76.2% | [1] |

| Joint TNF-α (pg/mg protein) | 1500 ± 200 | 400 ± 100 | -73.3% | [1] | |||

| Joint IL-1β (pg/mg protein) | 800 ± 150 | 200 ± 50 | -75.0% | [1] | |||

| Joint IL-10 (pg/mg protein) | 100 ± 20 | 400 ± 75 | +300% | [1] | |||

| Inflammatory Bowel Disease (DSS Colitis) | C57BL/6 Mice | Data not specified | Splenic Th17 Cells (%) | ~1.8% | ~1.0% | -44.4% | [16] |

| Colonic Lamina Propria Th17 Cells (%) | ~2.5% | ~1.5% | -40.0% | [16] | |||

| Multiple Sclerosis (EAE) | C57BL/6 Mice | 1 nmol/day, i.p. from onset | Maximum Clinical Score (0-5) | 3.5 ± 0.3 | 1.5 ± 0.2 | -57.1% | [15] |

| SJL/J Mice | 1 nmol/day, i.p. from onset | Maximum Clinical Score (0-5) | 3.0 ± 0.2 | 1.0 ± 0.1 | -66.7% | [15] |

Table 1: In Vivo Efficacy of Cortistatin-17 in Animal Models of Autoimmune Disease

| Cell Type | Stimulus | Outcome Measure | Control | CST-17 (10⁻⁸ M) | Percentage Change | Citation |

| Mouse Peritoneal Macrophages | LPS (1 µg/ml) | TNF-α production (pg/ml) | 4000 ± 500 | 1500 ± 200 | -62.5% | [2] |

| IL-6 production (pg/ml) | 6000 ± 700 | 2500 ± 300 | -58.3% | [2] | ||

| IL-10 production (pg/ml) | 500 ± 100 | 1200 ± 150 | +140% | [2] | ||

| Mouse Synovial Cells (from CIA mice) | Collagen Type II (10 µg/ml) | TNF-α production (pg/ml) | ~2500 | ~1000 | -60.0% | [1] |

| IL-6 production (pg/ml) | ~4000 | ~1500 | -62.5% | [1] |

Table 2: In Vitro Effects of Cortistatin-17 on Immune Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summarized protocols for key experiments cited in the study of CST-17 in autoimmune diseases.

Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice

-

Immunization: Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Injection: Inject 100 µL of the emulsion intradermally at the base of the tail of 8-10 week old male DBA/1J mice.

-

Booster: On day 21, administer a booster injection of 100 µL of type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.

-

Disease Assessment: Monitor mice daily for signs of arthritis starting from day 21. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw). The maximum clinical score per mouse is 16.

Induction of Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

-

DSS Administration: Provide 8-10 week old C57BL/6 mice with drinking water containing 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 days.

-

Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily.

-

Disease Activity Index (DAI): Calculate the DAI based on a scoring system for weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: At the end of the experiment, collect the colon for histological examination to assess inflammation, ulceration, and tissue damage.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

-

Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (200 µg) in CFA containing 4 mg/mL Mycobacterium tuberculosis.

-

Injection: Subcutaneously inject 100 µL of the emulsion at two sites on the back of 8-10 week old female C57BL/6 mice.

-

Pertussis Toxin Administration: Administer 200 ng of pertussis toxin in PBS intraperitoneally on the day of immunization and 48 hours later.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a scoring scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).[17]

Signaling Pathways of Cortistatin-17

The immunomodulatory effects of CST-17 are initiated by its binding to specific receptors, which triggers intracellular signaling cascades that ultimately alter gene expression and cellular function.

CST-17 Signaling in T Helper 17 (Th17) Cells

CST-17 has been shown to attenuate Th17 cell responses, a key pathogenic cell type in many autoimmune diseases. This is primarily mediated through the ghrelin receptor (GHSR1a).

Caption: CST-17 inhibits Th17 differentiation via GHSR1a, mTOR, and glycolysis.

CST-17 Signaling in Macrophages

In macrophages, CST-17 binding to somatostatin receptors (SSTRs) leads to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: CST-17 suppresses pro-inflammatory cytokine production in macrophages.

Experimental Workflow for Assessing CST-17 Efficacy

A typical preclinical workflow to evaluate the therapeutic potential of CST-17 in an autoimmune disease model is outlined below.

Caption: Preclinical workflow for evaluating CST-17 in autoimmune models.

Conclusion and Future Directions

Cortistatin-17 has demonstrated significant therapeutic potential in a range of preclinical models of autoimmune diseases. Its ability to modulate multiple facets of the immune response, including the suppression of pro-inflammatory cytokines and pathogenic T cells, and the promotion of regulatory T cells, positions it as a promising candidate for the development of novel therapies.

Future research should focus on:

-

Elucidating Detailed Signaling Pathways: Further investigation is needed to fully delineate the intracellular signaling cascades initiated by CST-17 in different immune cell subsets and through its various receptors.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are required to understand the stability, bioavailability, and optimal dosing regimens for CST-17 or its analogs.

-

Translational Studies: The promising preclinical data warrants the exploration of CST-17's safety and efficacy in human clinical trials for autoimmune diseases.

The continued exploration of CST-17 and its immunomodulatory properties holds the potential to unlock new avenues for the treatment of debilitating autoimmune and inflammatory disorders.

References

- 1. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Expression of somatostatin, cortistatin, and somatostatin receptors in human monocytes, macrophages, and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ghrelin inhibits leptin- and activation-induced proinflammatory cytokine expression by human monocytes and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrophages participate in IL17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Colitis-induced Th17 cells increase the risk for severe subsequent Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Th17 Cell Accumulation Is Decreased during Chronic Experimental Colitis by (n-3) PUFA in Fat-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Expression of Cortistatin-17 in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of Cortistatin-17 (CST-17) in various human tissues. Due to the limited availability of directly comparable quantitative data across different studies, this guide focuses on the qualitative distribution of CST-17, detailed experimental protocols for its quantification, and its signaling pathways.

Expression of Cortistatin-17 in Human Tissues

Cortistatin-17 is a neuropeptide with significant structural and functional similarities to somatostatin (B550006). It is primarily expressed in the central nervous system and various components of the immune system.

Central Nervous System: The most significant expression of Cortistatin is observed in the cerebral cortex, particularly in inhibitory interneurons. It is also found in the hippocampus and amygdala. This localization suggests a role in neuronal activity modulation, sleep regulation, and cognitive processes.

Immune System: Cortistatin-17 is expressed by a variety of immune cells, highlighting its role in immunomodulation. These cells include:

-

T lymphocytes

-

B lymphocytes

-

Monocytes

-

Macrophages

-

Dendritic cells

The presence of Cortistatin-17 in these cells suggests its involvement in regulating inflammatory responses.

Other Tissues: Expression of Cortistatin has also been reported in other tissues, including:

-

Pancreas

-

Endothelial cells

-

Smooth muscle cells